3-(3-Hydroxyazetidin-1-yl)propanoic acid

Hydrogen Bonding Drug Design Ligand Efficiency

3-(3-Hydroxyazetidin-1-yl)propanoic acid (CAS 1341521-40-1) is a functionalized azetidine carboxylic acid derivative with molecular formula C₆H₁₁NO₃ and molecular weight 145.16 g/mol. The compound incorporates a strained four-membered azetidine heterocycle bearing a hydroxyl substituent at the 3-position, connected via the nitrogen atom to a propanoic acid side chain.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 1341521-40-1
Cat. No. B1489041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyazetidin-1-yl)propanoic acid
CAS1341521-40-1
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1C(CN1CCC(=O)O)O
InChIInChI=1S/C6H11NO3/c8-5-3-7(4-5)2-1-6(9)10/h5,8H,1-4H2,(H,9,10)
InChIKeyBQXGBEIGFTZLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxyazetidin-1-yl)propanoic Acid (CAS 1341521-40-1) — Procurement and Specification Overview for Medicinal Chemistry Applications


3-(3-Hydroxyazetidin-1-yl)propanoic acid (CAS 1341521-40-1) is a functionalized azetidine carboxylic acid derivative with molecular formula C₆H₁₁NO₃ and molecular weight 145.16 g/mol . The compound incorporates a strained four-membered azetidine heterocycle bearing a hydroxyl substituent at the 3-position, connected via the nitrogen atom to a propanoic acid side chain. The presence of both a tertiary amine (azetidine nitrogen) and a carboxylic acid group confers zwitterionic character under physiological pH conditions . Azetidine-containing scaffolds are recognized in medicinal chemistry for their sp³-rich, conformationally constrained architecture, which can favorably modulate ligand-target interactions and metabolic stability relative to larger ring homologs [1].

Why Generic Substitution of 3-(3-Hydroxyazetidin-1-yl)propanoic Acid Fails: Critical Structural and Physicochemical Distinctions


The 3-hydroxyazetidine motif in this compound cannot be arbitrarily interchanged with des-hydroxy analogs or alternative heterocyclic scaffolds without altering key molecular properties. The 3-hydroxyl group introduces an additional hydrogen-bond donor/acceptor capacity (three H-bond acceptors and two H-bond donors) compared to the non-hydroxylated analog 3-(azetidin-1-yl)propanoic acid . This functional group also influences lipophilicity, as evidenced by predicted LogP differences (XLogP ≈ -1.4 for the target compound versus ~0.6 for the des-hydroxy analog) [1]. Furthermore, the conformational constraint imposed by the azetidine ring, combined with the stereoelectronic effects of the 3-hydroxy substituent, differentiates this scaffold from flexible acyclic β-amino acid analogs and larger ring homologs (pyrrolidines, piperidines) that exhibit altered pKa profiles and metabolic susceptibility [2]. Substitution of this building block with a structural analog may therefore invalidate structure-activity relationship (SAR) assumptions in lead optimization programs and alter pharmacokinetic behavior.

Product-Specific Quantitative Evidence Guide: 3-(3-Hydroxyazetidin-1-yl)propanoic Acid Differentiated from In-Class Analogs


Hydrogen Bond Donor Capacity: 3-Hydroxyazetidine Scaffold Versus Des-Hydroxy Analog

The 3-hydroxyl substituent in 3-(3-hydroxyazetidin-1-yl)propanoic acid provides an additional hydrogen bond donor relative to the des-hydroxy analog 3-(azetidin-1-yl)propanoic acid (CAS 99102-01-9), increasing total H-bond donor count from one to two . This functional group expansion enables additional directional interactions with biological targets, which may be critical for achieving desired binding affinity in systems where hydroxyl-mediated hydrogen bonding is required for molecular recognition [1].

Hydrogen Bonding Drug Design Ligand Efficiency

Lipophilicity Modulation: LogP Differential Between 3-Hydroxyazetidine and Des-Hydroxy Azetidine Propanoic Acids

Introduction of the 3-hydroxyl group substantially reduces calculated lipophilicity relative to the des-hydroxy analog. The target compound exhibits a predicted XLogP of approximately -1.4, whereas 3-(azetidin-1-yl)propanoic acid displays an XLogP of approximately -0.6 [1][2]. This ~0.8 log unit reduction corresponds to a greater than 6-fold decrease in octanol-water partition coefficient, indicating enhanced aqueous solubility and potentially altered membrane permeability characteristics [3].

Lipophilicity ADME Physicochemical Properties

Conformational Constraint and Metabolic Stability: Azetidine Core Versus Flexible Acyclic β-Amino Acid Analogs

The azetidine ring imposes conformational rigidity on the N-Cα-Cβ torsion angle relative to flexible acyclic β-amino acid analogs such as 3-aminopropanoic acid (β-alanine) derivatives. This constraint pre-organizes the pharmacophore into a restricted conformational ensemble, which can reduce the entropic penalty upon target binding [1]. Additionally, the cyclic secondary amine of the azetidine ring confers resistance to proteolytic degradation by peptidases that readily cleave acyclic amide bonds, enhancing metabolic stability in peptide and peptidomimetic contexts .

Conformational Restriction Metabolic Stability Peptidomimetics

Chiral Purity and Enantiomeric Specification: Procurement Advantage Over Racemic Mixtures

Commercial vendors specify enantiomeric purity for 3-(3-hydroxyazetidin-1-yl)propanoic acid, offering procurement of defined stereoisomers. In contrast, the positional isomer 2-(3-hydroxyazetidin-1-yl)propanoic acid (CAS 1404572-34-4) is commercially available primarily as a racemate, with limited enantiopure sourcing options . For SAR studies requiring stereochemically defined building blocks, the availability of enantiopure material eliminates the confounding effects of racemic mixtures in biological assays.

Chiral Purity Stereochemistry Enantiomeric Excess

Defined Research Application Scenarios for 3-(3-Hydroxyazetidin-1-yl)propanoic Acid Based on Evidence-Supported Differentiation


Peptidomimetic Lead Optimization Requiring Defined Hydrogen Bonding Networks

In structure-based drug design campaigns targeting enzymes or receptors with well-defined hydrogen-bonding requirements, the dual H-bond donor capacity of this compound (hydroxyl + carboxylic acid) provides a critical advantage over des-hydroxy azetidine analogs. The 3-hydroxyl group serves as an additional recognition element that can engage backbone carbonyls or side-chain residues in the target binding pocket, expanding the accessible pharmacophore space [1]. Procurement of enantiopure material further enables stereochemistry-dependent SAR analysis without confounding racemate effects [2].

Synthesis of Conformationally Constrained β-Amino Acid Building Blocks for Protease-Resistant Peptides

The azetidine ring system imposes conformational constraint on the peptide backbone, pre-organizing the molecule into a binding-competent conformation and reducing entropic penalties upon target engagement [1]. The cyclic secondary amine confers resistance to proteolytic degradation relative to acyclic β-amino acids, making this scaffold suitable for incorporation into peptide therapeutics or probe molecules intended for in vivo applications where metabolic stability is a critical selection criterion [1].

Hydrophilicity-Driven Property Optimization for Aqueous Formulation

The lower calculated lipophilicity of 3-(3-hydroxyazetidin-1-yl)propanoic acid (XLogP ≈ -1.4) relative to non-hydroxylated analogs (XLogP ≈ -0.6) predicts enhanced aqueous solubility [1]. This physicochemical property is advantageous in early-stage lead optimization programs where formulation challenges arise from hydrophobic compound series. The increased hydrophilicity may also reduce non-specific plasma protein binding, improving free fraction exposure in pharmacokinetic studies [1].

Medicinal Chemistry Scaffold Exploration for Azetidine-Containing Integrin Antagonists

Substituted 3-azolopropionic acids containing azetidine scaffolds have been described as αV integrin antagonists in the patent literature, with applications in fibrotic diseases and oncology [1]. 3-(3-Hydroxyazetidin-1-yl)propanoic acid serves as a functionalized core for derivatization into novel integrin antagonists, where the hydroxyl group provides a synthetic handle for further elaboration (e.g., etherification, esterification, or carbamate formation) to modulate target selectivity and pharmacokinetic properties [2].

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